5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Overview
Description
L-ornithine,n2-[(1,1-dimethylethoxy)carbonyl]-n5-[[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]- is a derivative of the amino acid L-ornithine. This compound is often used in biochemical research and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-ornithine,n2-[(1,1-dimethylethoxy)carbonyl]-n5-[[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]- typically involves the protection of the amino groups of L-ornithine using tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
L-ornithine,n2-[(1,1-dimethylethoxy)carbonyl]-n5-[[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The Boc groups can be substituted with other protective groups or functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like trifluoroacetic acid. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amino acid derivatives .
Scientific Research Applications
L-ornithine,n2-[(1,1-dimethylethoxy)carbonyl]-n5-[[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]- is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a substrate in enzymatic studies and metabolic research.
Medicine: This compound is investigated for its potential therapeutic effects, including its role in wound healing and immune response modulation.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of L-ornithine,n2-[(1,1-dimethylethoxy)carbonyl]-n5-[[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in the urea cycle, influencing the production of urea and other metabolites. Additionally, its protective groups can be selectively removed to release active L-ornithine, which participates in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- L-ornithine,n2-[(1,1-dimethylethoxy)carbonyl]-n5-(pyrazinylcarbonyl)
- L-ornithine,n2-[(1,1-dimethylethoxy)carbonyl]-n5-(phenylmethoxycarbonyl)
- L-ornithine,n2-[(1,1-dimethylethoxy)carbonyl]-n5-(2-propynyloxycarbonyl)
Uniqueness
L-ornithine,n2-[(1,1-dimethylethoxy)carbonyl]-n5-[[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]- is unique due to its dual Boc protection, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .
Properties
IUPAC Name |
5-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O6/c1-15(2,3)25-13(23)19-10(11(21)22)8-7-9-18-12(17)20-14(24)26-16(4,5)6/h10H,7-9H2,1-6H3,(H,19,23)(H,21,22)(H3,17,18,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWAHTOOZRMPBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)NC(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318730 | |
Record name | 5-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17907-22-1 | |
Record name | NSC334361 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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